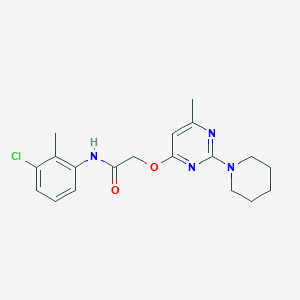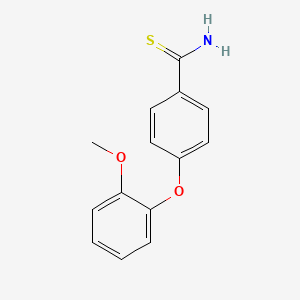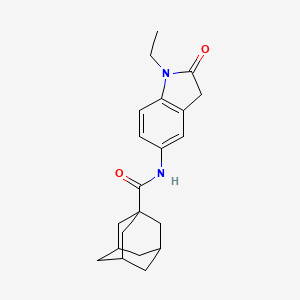
(3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide, also known as Memantine, is a drug that is commonly used for treating Alzheimer's disease. It belongs to a class of drugs called NMDA receptor antagonists, which work by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory processes.
Scientific Research Applications
Synthesis and Chemical Properties
A variety of adamantane derivatives have been synthesized to explore their chemical properties and potential applications in medicinal chemistry and materials science. For example, the synthesis of N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides showed promise as selective 5-HT2 receptor antagonists, highlighting the versatility of adamantane derivatives in drug design (Fujio et al., 2000). Additionally, the facile synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} adamantane-1-carboxamide (Adatanserin) demonstrates the chemical versatility and potential utility of adamantane derivatives in creating biologically active compounds (Su et al., 2011).
Biological Applications
Adamantane derivatives exhibit a range of biological activities, from antimicrobial to anticancer properties. For instance, novel adamantane derivatives have been synthesized and shown to induce apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents (Turk-Erbul et al., 2021). Microwave-assisted synthesis of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives revealed anti-influenza virus activity, underscoring the potential of adamantane derivatives in antiviral drug development (Göktaş et al., 2012).
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-23-18-4-3-17(8-16(18)9-19(23)24)22-20(25)21-10-13-5-14(11-21)7-15(6-13)12-21/h3-4,8,13-15H,2,5-7,9-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXURAYIZHDWRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

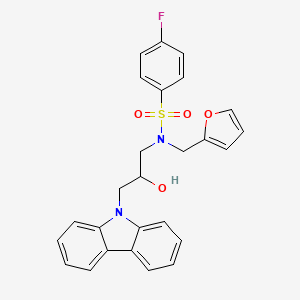
![4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2504571.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2504573.png)


![(3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide](/img/structure/B2504577.png)
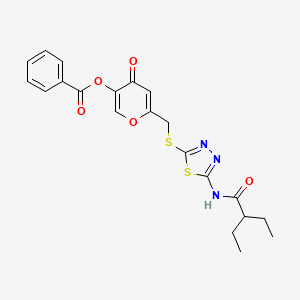
![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)

![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)
![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
